- Gold-catalyzed halogenation of aromatics by N-halosuccinimidesAngewandte Chemie, 2010, 49(11), 2028-2032,
Cas no 90-11-9 (1-Bromonaphthalene)

1-Bromonaphthalene structure
Nome do Produto:1-Bromonaphthalene
1-Bromonaphthalene Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Bromonaphthalene
- 1-bromo-naphthalen
- 1-Naphthyl bromide
- -Bromonaphthalene
- I-Bromnaphthalin
- Naphthalene,1-bromo-
- α-bromonaphthalene
- A-BROMONAPHTHALENE
- 1-Bromonapthalene
- 1-BreMnaphthalene
- 1-Bromonaphtalene
- 1-naphthtylbromide
- 1-Naphtyl bromide
- '-bromonaphthalene
- alpha-Bromonaphthalene
- 1-Bromonaphthalene (ACI)
- Naphthalen-1-yl bromide
- NSC 6551
- α-Naphthyl bromide
- 1-Naphthyl Bromide; NSC 6551; Naphthalen-1-yl Bromide; a-Bromonaphthalene; a-Naphthyl Bromide
- NSC6551
- 1-bromonaphthalen
- Naphthalene, 1-bromo-
- 1-bromo-naphthalene
- 1-BROMONAPHTHALENE [MI]
- .alpha.-Naphthyl bromide
- HY-Y1119
- F9995-1655
- Q21050994
- EINECS 201-965-2
- B0618
- NSC-6551
- AKOS000120011
- CS-0017140
- SB66920
- 1-bromo-naphthaline
- InChI=1/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7
- STR06472
- doi:10.14272/DLKQHBOKULLWDQ-UHFFFAOYSA-N.1
- AI3-02271
- Naphthalene, bromo-
- alpha-Naphthyl bromide
- BRN 1906414
- BBL104373
- bromonapthalene
- .alpha.-Bromonaphthalene
- 1-Bromonaphthalene, for synthesis, 97.0%
- a-Naphthyl bromide
- STL199165
- Bromonaphthalene
- 976Y53P08P
- SCHEMBL69629
- DTXSID30861681
- 27497-51-4
- 1-Bromonaphthalene, 97%
- 1-bromonaphthalene; alpha-bromonaphthalene
- UNII-976Y53P08P
- NS00041095
- MFCD00003868
- 90-11-9
- EN300-19782
- 1-bromonaphthaline
-
- MDL: MFCD00003868
- Inchi: 1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
- Chave InChI: DLKQHBOKULLWDQ-UHFFFAOYSA-N
- SMILES: BrC1C2C(=CC=CC=2)C=CC=1
- BRN: 1906414
Propriedades Computadas
- Massa Exacta: 205.97311g/mol
- Carga de Superfície: 0
- XLogP3: 4.3
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Ligações Rotativas: 0
- Massa monoisotópica: 205.97311g/mol
- Massa monoisotópica: 205.97311g/mol
- Superfície polar topológica: 0Ų
- Contagem de Átomos Pesados: 11
- Complexidade: 133
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: Colorless oily liquid with stronger odor than naphthalene.
- Densidade: 1.48 g/mL at 20 °C(lit.)
- Ponto de Fusão: −2-−1 °C (lit.)
- Ponto de ebulição: 133-134 °C/10 mmHg(lit.)
- Ponto de Flash: Fahrenheit: 230 ° f
Celsius: 110 ° c - Índice de Refracção: n20/D 1.6570(lit.)
- Solubilidade: H2O: slightly soluble
- Coeficiente de partição da água: Slightly soluble
- PSA: 0.00000
- LogP: 3.60230
- Sensibilidade: Sensitive to light
- Merck: 1425
- Pressão de vapor: 0.0±0.6 mmHg at 25°C
- Solubilidade: Slightly soluble in water, soluble in methanol, diethyl ether, butylamine, acetone, benzene, carbon tetrachloride, tributylamine and other solvents.
1-Bromonaphthalene Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H302,H319
- Declaração de Advertência: P305+P351+P338
- Número de transporte de matérias perigosas:2810
- WGK Alemanha:3
- Código da categoria de perigo: 22-36
- Instrução de Segurança: S26-S36
- CÓDIGOS DA MARCA F FLUKA:8
- RTECS:QJ1545000
-
Identificação dos materiais perigosos:
- PackingGroup:III
- TSCA:Yes
- Termo de segurança:6.1(b)
- Classe de Perigo:6.1(b)
- Frases de Risco:R22
- Grupo de Embalagem:III
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Bromonaphthalene Dados aduaneiros
- CÓDIGO SH:29036990
- Dados aduaneiros:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromonaphthalene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB109174-50 g |
1-Bromonaphthalene, 97%; . |
90-11-9 | 97% | 50 g |
€17.10 | 2023-07-20 | |
Key Organics Ltd | STR06472-10MG |
1-Bromonaphthalene |
90-11-9 | >95% | 10mg |
£63.00 | 2025-02-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005042-25g |
1-Bromonaphthalene |
90-11-9 | 97% | 25g |
¥29 | 2024-05-21 | |
Apollo Scientific | OR14767-250g |
1-Bromonaphthalene |
90-11-9 | 96% | 250g |
£30.00 | 2025-02-19 | |
Apollo Scientific | OR14767-1Kg |
1-Bromonaphthalene |
90-11-9 | 96% | 1kg |
£57.00 | 2025-03-06 | |
Chemenu | CM140899-500g |
1-bromonaphthalene |
90-11-9 | 97% | 500g |
$*** | 2023-05-29 | |
Life Chemicals | F9995-1655-10g |
1-Bromonaphthalene |
90-11-9 | 95%+ | 10g |
$84.0 | 2023-09-05 | |
TRC | B685900-25 g |
1-Bromonapthalene |
90-11-9 | 25g |
$ 60.00 | 2022-01-10 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14122-250g |
1-Bromonaphthalene, 97% |
90-11-9 | 97% | 250g |
¥790.00 | 2023-02-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14122-50g |
1-Bromonaphthalene, 97% |
90-11-9 | 97% | 50g |
¥429.00 | 2023-02-09 |
1-Bromonaphthalene Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ; 15 h, 80 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver Solvents: 1,2-Dichloroethane ; 16 h, 80 °C
Referência
- Silver Catalyzed Bromination of Aromatics with N-bromosuccinimideCatalysis Letters, 2012, 142(3), 378-383,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: 1H-Imidazolium, 1-butyl-3-methyl-, (tribromide) (1:1) ; 23 h, 70 °C
Referência
- Highly efficient bromination of aromatic compounds using 3-methylimidazolium tribromide as reagent/solventChemical Communications (Cambridge, 2004, (22), 2536-2537,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: N-Bromosuccinimide , Oxygen Catalysts: Ammonium persulfate , Erythrosine Solvents: Acetonitrile ; 24 h, 20 °C
Referência
- Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-BromosuccinimideACS Omega, 2018, 3(10), 12868-12877,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: 2,6-Diaminopyridine (reaction products with trichlorotriazine, magnetite- and silica-supported nanoparticles, gold complexes) , Gold (complexes with silica-, trichlorotriazine- and pyridinediamine-functionalized magnetite nanoparticles) Solvents: 1,2-Dichloroethane ; 15 h, 80 °C
Referência
- Gold-Decorated 3D 2,6-Diaminopyridine Network: A Robust Catalyst for the Bromination of Aromatic CompoundsIndustrial & Engineering Chemistry Research, 2018, 57(37), 12314-12322,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester, polymer with 1-eth… (on silica-supported iron oxide magnetic nanoparticles, gold chloride complex) Solvents: 1,2-Dichloroethane ; 15 h, 80 °C
Referência
- A new recoverable Au(III) catalyst supported on magnetic polymer nanocomposite for aromatic brominationTetrahedron Letters, 2013, 54(9), 1063-1066,
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Lead tetraacetate , Magnesium oxide , Lithium bromide
Referência
Solid-state reaction of a lead tetraacetate-metal halide system with naphthalene under mechanical activation
Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk,
1998,
47(7),
1353-1355
,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Benzyltrimethylammonium tribromide Catalysts: Zinc chloride Solvents: Acetic acid
Referência
- Halogenation using quaternary ammonium polyhalides. XIV. Aromatic bromination and iodination of arenes by use of benzyltrimethylammonium polyhalides-zinc chloride systemBulletin of the Chemical Society of Japan, 1989, 62(2), 439-43,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: N-Bromosuccinimide , Oxygen Solvents: Dimethylformamide ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referência
- Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)HalogenationsAngewandte Chemie, 2020, 59(42), 18717-18722,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Iron Solvents: Ethanol ; 2 h, rt
Referência
- A Visible Light and Iron-mediated Carbocationic Route to Polysubstituted 1-Halonaphthalenes by Benzannulation using Allylbenzenes and PolyhalomethanesAdvanced Synthesis & Catalysis, 2021, 363(4), 1007-1013,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Potassium bromide Catalysts: Mil 88 ; 25 min, 25 °C
Referência
- Green halogenation of aromatic compounds using environmentally friendly synthesized rod-like metal-organic framework (MIL-88A) catalystJournal of Molecular Structure, 2023, 1285,,
Synthetic Routes 14
Condições de reacção
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 36 h, 50 °C
1.3 Reagents: Water ; rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 36 h, 50 °C
1.3 Reagents: Water ; rt
Referência
- Light-Promoted Nickel-Catalyzed Aromatic Halogen ExchangeACS Catalysis, 2022, 12(18), 11089-11096,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper bromide complex) Solvents: Acetonitrile ; 14 h, 80 °C
Referência
- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenesRSC Advances, 2017, 7(2), 764-770,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Copper bromide (CuBr2) Solvents: Methanol , Water ; 2 - 6 h, reflux
Referência
- The conversion of phenols to the corresponding aryl halides under mild conditionsSynthesis, 2005, (4), 547-550,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ; 15 h, 80 °C
Referência
- Regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization of 7-oxabicyclo[2.2.1]hepta-2,5-dienesChemical Communications (Cambridge, 2019, 55(16), 2332-2335,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Alumina , Copper bromide (CuBr2) Solvents: Carbon tetrachloride
Referência
- Selective halogenation of aromatic hydrocarbons with alumina-supported copper(II) halidesJournal of Organic Chemistry, 1988, 53(9), 2093-4,
Synthetic Routes 19
1-Bromonaphthalene Raw materials
- [(E)-prop-1-enyl]benzene
- Naphthalene-1-boronic Acid Pinacol Ester
- Triethyl-1-naphthalenylgermane
- 1-Naphthylboronic acid
- 1-Naphthoic acid
- 1-Iodonaphthalene
1-Bromonaphthalene Preparation Products
1-Bromonaphthalene Fornecedores
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:90-11-9)1-Bromonaphthalene
Número da Ordem:sfd11404
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:35
Preço ($):discuss personally
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
(CAS:90-11-9)1-Bromonaphthalene
Número da Ordem:DY062
Estado das existências:in Stock
Quantidade:100kg;t
Pureza:98%
Informação de Preços Última Actualização:Wednesday, 21 May 2025 11:34
Preço ($):discuss personally
1-Bromonaphthalene Literatura Relacionada
-
Maria A. Lebedeva,Thomas W. Chamberlain,Alice Thomas,Bradley E. Thomas,Craig T. Stoppiello,Evgeniya Volkova,Mikhail Suyetin,Andrei N. Khlobystov Nanoscale 2016 8 11727
-
Merja J. Poropudas,J. Mikko Rautiainen,Raija Oilunkaniemi,Risto S. Laitinen Dalton Trans. 2016 45 17206
-
Xiaojin Wu,Jianrong (Steve) Zhou Chem. Commun. 2013 49 11035
-
Maria Emilia Pacheco,Liliana Bruzzone Anal. Methods 2013 5 6908
-
Takanori Matsuda,Souta Oyama Org. Biomol. Chem. 2020 18 3679
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Fornecedores recomendados
atkchemica
(CAS:90-11-9)1-Bromonaphthalene

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-11-9)1-Bromonaphthalene

Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito